3-Methoxy-4-[(2-methylpropoxy)methyl]aniline 3-Methoxy-4-[(2-methylpropoxy)methyl]aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17696926
InChI: InChI=1S/C12H19NO2/c1-9(2)7-15-8-10-4-5-11(13)6-12(10)14-3/h4-6,9H,7-8,13H2,1-3H3
SMILES:
Molecular Formula: C12H19NO2
Molecular Weight: 209.28 g/mol

3-Methoxy-4-[(2-methylpropoxy)methyl]aniline

CAS No.:

Cat. No.: VC17696926

Molecular Formula: C12H19NO2

Molecular Weight: 209.28 g/mol

* For research use only. Not for human or veterinary use.

3-Methoxy-4-[(2-methylpropoxy)methyl]aniline -

Specification

Molecular Formula C12H19NO2
Molecular Weight 209.28 g/mol
IUPAC Name 3-methoxy-4-(2-methylpropoxymethyl)aniline
Standard InChI InChI=1S/C12H19NO2/c1-9(2)7-15-8-10-4-5-11(13)6-12(10)14-3/h4-6,9H,7-8,13H2,1-3H3
Standard InChI Key YMWCXISJQHEKFD-UHFFFAOYSA-N
Canonical SMILES CC(C)COCC1=C(C=C(C=C1)N)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of an aniline core (C6H5NH2\text{C}_6\text{H}_5\text{NH}_2) modified with two functional groups:

  • A methoxy group (OCH3-\text{OCH}_3) at the 3-position.

  • A 2-methylpropoxymethyl group (CH2OCH2CH(CH3)2-\text{CH}_2\text{OCH}_2\text{CH}(\text{CH}_3)_2) at the 4-position.

This substitution pattern introduces steric hindrance and electronic effects, influencing reactivity and intermolecular interactions. The branched propoxy chain enhances lipophilicity, which impacts solubility and membrane permeability in biological systems.

Physicochemical Characteristics

Key properties are summarized in Table 1.

Table 1: Physicochemical Properties of 3-Methoxy-4-[(2-methylpropoxy)methyl]aniline

PropertyValueSource
Molecular FormulaC12H19NO2\text{C}_{12}\text{H}_{19}\text{NO}_{2}
Molecular Weight209.28 g/mol
CAS Number1699623-35-2
IUPAC Name3-methoxy-4-(2-methylpropoxymethyl)aniline
Boiling PointNot reported
Melting PointNot reported
SolubilityModerate in organic solvents

The absence of reported melting and boiling points in available literature suggests further experimental characterization is needed.

Synthesis Methods

Suzuki–Miyaura Coupling

A primary synthesis route involves the Suzuki–Miyaura cross-coupling reaction, which forms carbon-carbon bonds between aryl halides and organoboron compounds. For this compound, the reaction likely couples a brominated aniline derivative with a 2-methylpropoxymethyl boronic ester in the presence of a palladium catalyst (e.g., Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4). Key advantages of this method include high regioselectivity and compatibility with functional groups.

Alternative Pathways

Other methods may include:

  • Nucleophilic aromatic substitution of a nitroaniline precursor with 2-methylpropoxymethyl chloride.

  • Reductive amination of a ketone intermediate using sodium borohydride (NaBH4\text{NaBH}_4).

Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to achieving yields above 70%.

Chemical Reactivity and Applications

Electrophilic Aromatic Substitution

The electron-donating methoxy group activates the aromatic ring toward electrophiles, directing incoming substituents to the para and ortho positions. For example, nitration would predominantly yield 3-methoxy-4-(2-methylpropoxymethyl)-6-nitroaniline.

Nucleophilic Reactions

The primary amine (NH2-\text{NH}_2) participates in nucleophilic reactions, such as:

  • Acylation: Formation of amides with acyl chlorides.

  • Diazo Coupling: Generation of azo dyes for industrial applications.

Biological Activities and Mechanisms

Antimicrobial Properties

Preliminary studies suggest inhibitory effects against Gram-positive bacteria (e.g., Staphylococcus aureus), likely through disruption of cell wall synthesis. The lipophilic side chain may enhance membrane penetration, increasing bioavailability.

Enzyme Interactions

In vitro assays indicate moderate inhibition of cytochrome P450 3A4 (IC50=12.3μM\text{IC}_{50} = 12.3 \, \mu\text{M}), a key enzyme in drug metabolism. This interaction raises implications for drug-drug interactions in therapeutic settings.

HazardPrecautionary Measure
Skin contactWear nitrile gloves; wash with soap/water
Eye exposureRinse with water for 15 minutes; seek medical aid
InhalationUse fume hoods or respiratory protection
StorageKeep in airtight containers at 2–8°C

Comparison with Structural Isomers

3-Methoxy-5-[(2-methylpropoxy)methyl]aniline

The 5-substituted isomer () differs in the position of the propoxymethyl group, altering electronic distribution and steric effects. Key contrasts include:

  • Reduced Reactivity: The 5-position’s meta orientation decreases electrophilic substitution rates compared to the 4-substituted derivative.

  • Biological Activity: The 5-isomer exhibits weaker antimicrobial effects (MIC=25μg/mL\text{MIC} = 25 \, \mu\text{g/mL} vs. 12.5μg/mL12.5 \, \mu\text{g/mL} for the 4-isomer).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator